

An In-depth Technical Guide to Trimethylolpropane Monoallyl Ether (CAS: 682-11-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylolpropane monoallyl ether*

Cat. No.: *B1585248*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane monoallyl ether (TMPME), identified by CAS number 682-11-1, is a versatile trifunctional monomer possessing one allyl ether group and two primary hydroxyl groups. This unique structure allows it to serve as a crucial building block in a wide array of chemical syntheses, particularly in the realm of polymer and materials science. Its ability to undergo reactions through both its hydroxyl and allyl functionalities makes it a valuable component in the formulation of polyesters, polyurethanes, and UV-curable coatings. This guide provides a comprehensive overview of TMPME, including its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction pathways.

Chemical Identity and Physicochemical Properties

Trimethylolpropane monoallyl ether is a colorless to pale yellow liquid known for its low viscosity.^[1] Its chemical structure combines the neopentyl backbone of trimethylolpropane with a reactive allyl ether group, imparting both stability and functionality.

Table 1: Chemical Identification of **Trimethylolpropane Monoallyl Ether**

Identifier	Value
Chemical Name	2-ethyl-2-[(2-propen-1-yloxy)methyl]-1,3-propanediol[1]
CAS Number	682-11-1[1]
Molecular Formula	C ₉ H ₁₈ O ₃ [1]
Molecular Weight	174.24 g/mol [2]
InChI Key	LZDXRPVSAKWYDH-UHFFFAOYSA-N[2]
SMILES	CCC(CO)(CO)COCC=C[3]
Synonyms	1,1,1-Trimethylolpropane monoallyl ether, 2-Allyloxymethyl-2-ethyl-1,3-propanediol[1]

Table 2: Physicochemical Properties of **Trimethylolpropane Monoallyl Ether**

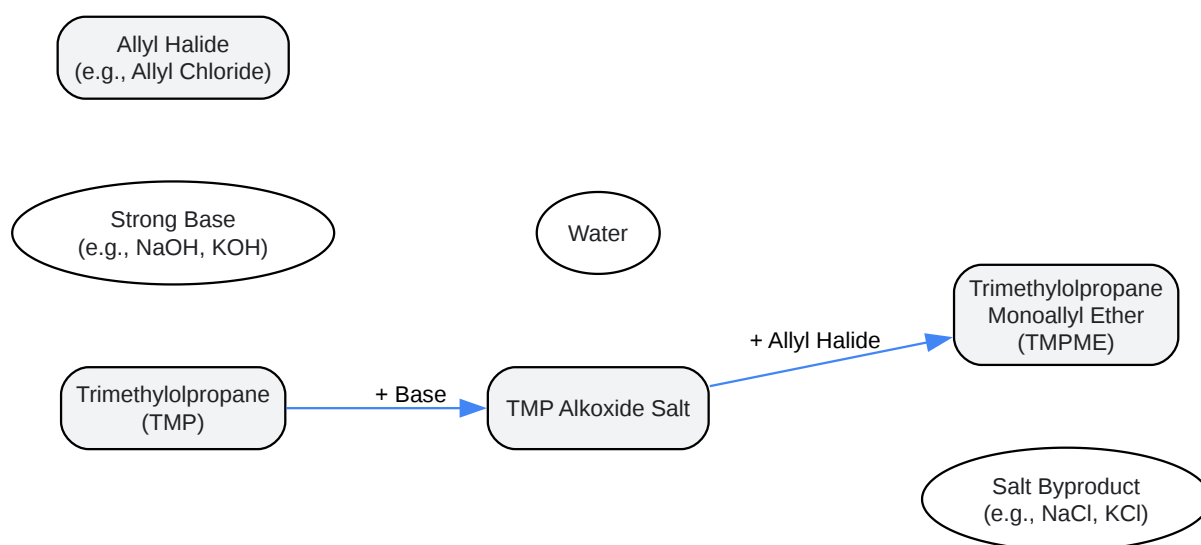
Property	Value	Reference
Appearance	Clear, colorless to pale yellow liquid	[1][4]
Boiling Point	160.5 °C @ 25 mbar	[4]
Melting Point	-10 °C	[4]
Density	1.010 g/cm ³	[4]
Solubility	Slightly soluble in water, soluble in organic solvents	[1][4]
Viscosity	170 mPa·s at 20°C	[5]
Hydroxyl Number	640 mg KOH/g	[5]
Flash Point	113 °C (closed cup)	[6]

Synthesis of Trimethylolpropane Monoallyl Ether

The most common and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis.[2] This process involves the formation of a trimethylolpropane alkali metal salt, followed by its reaction with an allyl halide.[2]

Reaction Pathway

The synthesis of TMPME can be visualized as a two-step process. First, trimethylolpropane is deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then attacks an allyl halide in a classic SN2 reaction to form the ether linkage.



[Click to download full resolution via product page](#)

Figure 1: Synthesis Pathway of TMPME

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established synthesis methods.[2][4] Researchers should optimize conditions for their specific equipment and desired purity.

Materials:

- Trimethylolpropane (TMP)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (solid)

- Allyl chloride
- Butyl ether (as solvent and azeotropic agent)
- Reaction kettle equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser with a Dean-Stark trap.

Procedure:

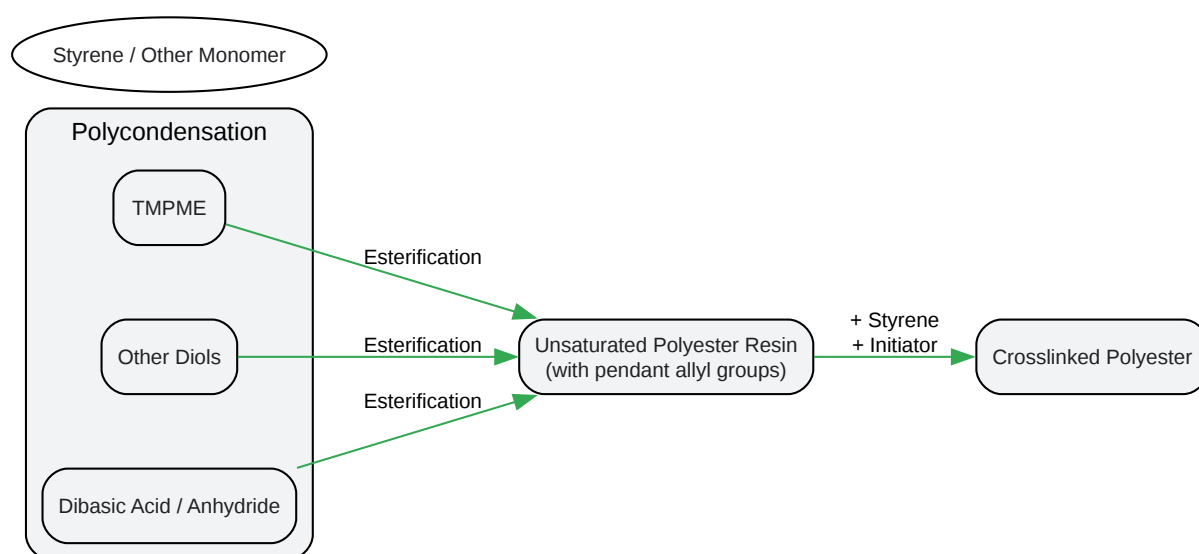
- Formation of the Alkali Metal Salt:
 - Charge the reaction kettle with trimethylolpropane and butyl ether.
 - Begin stirring and heat the mixture.
 - Gradually add solid sodium hydroxide or potassium hydroxide to the reactor.
 - The reaction is often carried out at a temperature that allows for the azeotropic removal of water formed during the reaction via the Dean-Stark trap.[\[2\]](#)
- Etherification:
 - Once the formation of the TMP alkoxide is complete (as indicated by the cessation of water collection), begin the dropwise addition of allyl chloride.
 - Maintain the reaction temperature, typically between 60-150 °C.[\[4\]](#)
 - The reaction is carried out under reflux for 3-10 hours.[\[4\]](#)
- Workup and Purification:
 - After the reaction is complete, cool the mixture.
 - Wash the reaction mixture with water to remove the salt byproduct.
 - Separate the organic layer (oil layer).
 - The crude product is then purified by vacuum distillation to isolate the **trimethylolpropane monoallyl ether**.

Key Applications and Experimental Protocols

TMPME's dual functionality makes it a valuable monomer in various polymerization reactions.

Unsaturated Polyester Resins (UPR)

In the synthesis of UPR, the hydroxyl groups of TMPME react with dibasic acids (or their anhydrides) to form the polyester backbone, while the allyl group remains available for subsequent crosslinking.



[Click to download full resolution via product page](#)

Figure 2: UPR Synthesis Workflow

Experimental Protocol: One-Step Polyesterification

This is a general procedure for incorporating TMPME into an unsaturated polyester resin.

Materials:

- **Trimethylolpropane monoallyl ether (TMPME)**

- Other diols (e.g., propylene glycol)
- Unsaturated dibasic acid or anhydride (e.g., maleic anhydride)
- Saturated dibasic acid or anhydride (e.g., phthalic anhydride)
- Esterification catalyst (e.g., p-toluenesulfonic acid)
- Inhibitor (e.g., hydroquinone)
- Reaction vessel with stirrer, thermometer, nitrogen inlet, and condenser.

Procedure:

- Charge the reactor with TMPME, other diols, maleic anhydride, and phthalic anhydride.
- Add a small amount of inhibitor to prevent premature gelation.
- Heat the mixture under a nitrogen blanket with stirring to approximately 185 °C.
- Maintain the temperature and monitor the reaction by measuring the acid value of the mixture at regular intervals.
- Continue the reaction until the desired acid value is reached.
- Cool the resulting unsaturated polyester resin.
- The resin can then be dissolved in a reactive diluent like styrene for curing.

Polyurethane Resins

The hydroxyl groups of TMPME can react with isocyanates to form urethane linkages. The allyl group can then be used for subsequent curing, for example, through a thiol-ene reaction or UV curing.

Experimental Protocol: Polyurethane Prepolymer Synthesis

Materials:

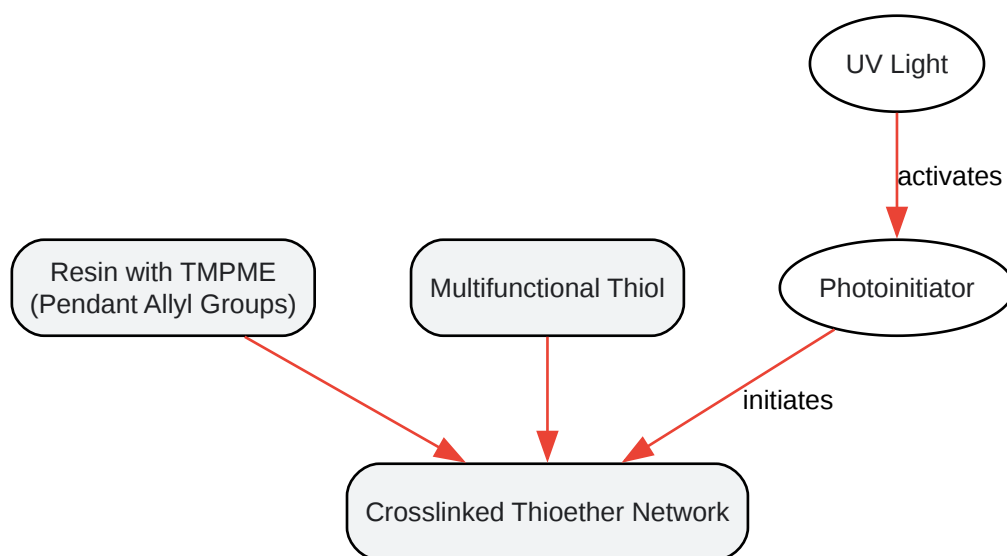
- **Trimethylolpropane monoallyl ether (TMPME)**
- A polyol (e.g., polycaprolactone glycol)
- A diisocyanate (e.g., tolylene diisocyanate - TDI)
- A catalyst (e.g., dibutyltin dilaurate)
- A solvent (if necessary)

Procedure:

- In a reaction vessel, mix TMPME and the polyol under a dry atmosphere.
- Heat the mixture to a specified temperature (e.g., 80 °C).
- Add the diisocyanate dropwise while stirring.
- Add the catalyst to promote the urethane reaction.
- Allow the reaction to proceed until the desired NCO content is reached, forming an NCO-terminated prepolymer with pendant allyl groups.
- This prepolymer can then be used in various coating or sealant applications.

UV-Curable Coatings and Thiol-Ene Reactions

The allyl group of TMPME is particularly useful in UV-curable formulations, often through a thiol-ene "click" reaction. This reaction is a radical-mediated addition of a thiol to the allyl double bond, initiated by UV light in the presence of a photoinitiator.



[Click to download full resolution via product page](#)

Figure 3: Thiol-Ene Curing Process

Experimental Protocol: UV-Curable Thiol-Ene Formulation

Materials:

- A polymer or oligomer containing TMPME units (with pendant allyl groups).
- A multifunctional thiol (e.g., pentaerythritol tetra(3-mercaptopropionate)).
- A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).
- Substrate for coating.
- UV curing lamp.

Procedure:

- Thoroughly mix the TMPME-containing polymer/oligomer with the multifunctional thiol and the photoinitiator. The stoichiometry of thiol to ene functional groups is a critical parameter to control the network properties.
- Apply a thin film of the formulation onto the desired substrate.

- Expose the coated substrate to UV light of the appropriate wavelength and intensity to initiate polymerization.[7]
- The curing process is typically very rapid, often occurring in seconds.
- The result is a highly crosslinked, solid polymer network.

Safety and Handling

Trimethylolpropane monoallyl ether is an irritant that can cause skin, eye, and respiratory tract irritation.[4] The toxicological properties have not been fully investigated.[4] It is also light-sensitive.[4]

Table 3: GHS Hazard Classifications

Hazard Class	Category
Skin Corrosion/Irritation	Category 2[3]
Serious Eye Damage/Eye Irritation	Category 2[3]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)[3]

Handling and Storage:

- Wash thoroughly after handling.[4]
- Use with adequate ventilation.[4]
- Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
- Store protected from light in a tightly closed container.[4][8]
- When opening containers, be aware that peroxides can form upon exposure to oxygen. Sealing under an inert gas like nitrogen can reduce peroxide formation.[8]

First Aid Measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical aid.[4]

- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[4]
- Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[4]
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Get medical aid.[4]

Conclusion

Trimethylolpropane monoallyl ether is a highly functional and versatile monomer with significant applications in polymer chemistry. Its unique combination of hydroxyl and allyl groups allows for its incorporation into a variety of polymer backbones and for subsequent crosslinking, making it a key component in the development of high-performance coatings, resins, and advanced materials. The experimental protocols provided herein offer a foundation for researchers and scientists to explore the potential of this valuable chemical compound in their respective fields. As with all chemicals, proper safety precautions are paramount when handling and using TMPME.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
3. Synthesis and Characterization of Polyurethane-Epoxy Resin-Rosin Hybrid Emulsion [zrb.bjb.scut.edu.cn]
4. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
5. perstorp.com [perstorp.com]
6. researchgate.net [researchgate.net]

- 7. blog.chasecorp.com [blog.chasecorp.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethylolpropane Monoallyl Ether (CAS: 682-11-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585248#trimethylolpropane-monoallyl-ether-cas-number-682-11-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com